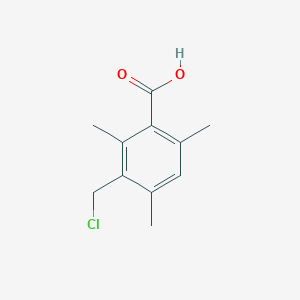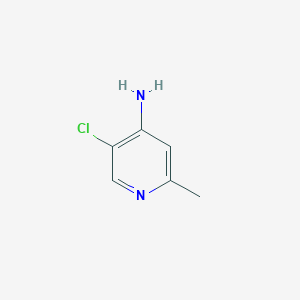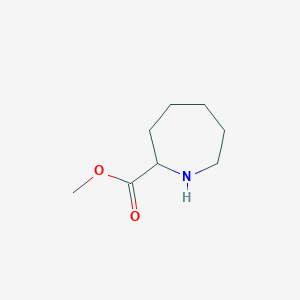
3-(クロロメチル)-2,4,6-トリメチル安息香酸
概要
説明
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is an aromatic compound characterized by a benzene ring substituted with a chloromethyl group and three methyl groups
科学的研究の応用
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid typically involves the chlorination of 2,4,6-trimethylbenzoic acid. One common method is the chloromethylation reaction, where 2,4,6-trimethylbenzoic acid is treated with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2,4,6-trimethylbenzoic acid.
作用機序
The mechanism of action of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The methyl groups on the benzene ring can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)benzoic acid
- 2,4,6-Trimethylbenzoic acid
- 3-Chloromethyl-2,4,6-trimethylbenzene
Uniqueness
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is unique due to the presence of both a chloromethyl group and three methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile intermediate in various chemical reactions and applications.
特性
IUPAC Name |
3-(chloromethyl)-2,4,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4H,5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXGMDXQWGQHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506417 | |
| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52411-49-1 | |
| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid in material science?
A1: 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid serves as a crucial starting material for synthesizing specialized photoinitiators, particularly those used in dental adhesives [, ]. Its structure allows for further chemical modifications, making it a versatile building block for creating compounds with desired properties.
Q2: Can you elaborate on the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO) from 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid and its advantages?
A2: WBAPO, a novel photoinitiator, is synthesized from 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid through a multi-step process []. This involves etherification, chlorination, reaction with phenylphosphine dilithium, and final oxidation. WBAPO exhibits superior solubility in polar solvents compared to commercially available alternatives, making it particularly suitable for dental adhesive formulations [].
Q3: What is the significance of the thermal rearrangement observed during the synthesis of WBAPO?
A3: During the synthesis of WBAPO, researchers observed an unexpected thermal rearrangement of the intermediate acid chloride at 180°C []. This rearrangement led to the formation of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid 2-(allyloxy)ethyl ester. Understanding this rearrangement is crucial for optimizing the synthesis of WBAPO and highlights the reactivity of the intermediates involved.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















